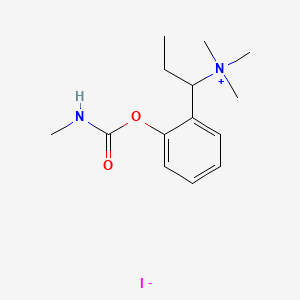
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a phenyl group, which is further substituted with a trimethylammonio propyl group and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide typically involves multiple steps. One common method involves the reaction of methyl carbamate with a substituted phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C. The resulting intermediate is then reacted with trimethylamine and subsequently treated with hydroiodic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halide derivatives.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group allows the compound to interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The iodide ion may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used as a pesticide and in organic synthesis.
Phenyl isocyanate: A reactive intermediate used in the synthesis of carbamates and ureas.
Trimethylamine: A common amine used in the synthesis of quaternary ammonium compounds.
Uniqueness
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the trimethylammonio group enhances its solubility in water and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64051-00-9 |
|---|---|
Fórmula molecular |
C14H23IN2O2 |
Peso molecular |
378.25 g/mol |
Nombre IUPAC |
trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H |
Clave InChI |
ZNJIJWUJCKEDDY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















